1-Bromo-4-chloro-2-(difluoromethyl)benzene

medicinal chemistry agrochemical synthesis structure-activity relationship

1-Bromo-4-chloro-2-(difluoromethyl)benzene (CAS 1261859-82-8) is a polyhalogenated benzene derivative with molecular formula C7H4BrClF2 and molecular weight 241.46 g/mol. The compound features three distinct substituents on the aromatic ring: a bromine atom at position 1, a chlorine atom at position 4, and a difluoromethyl (-CF2H) group at position 2.

Molecular Formula C7H4BrClF2
Molecular Weight 241.46 g/mol
CAS No. 1261859-82-8
Cat. No. B1410499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-chloro-2-(difluoromethyl)benzene
CAS1261859-82-8
Molecular FormulaC7H4BrClF2
Molecular Weight241.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(F)F)Br
InChIInChI=1S/C7H4BrClF2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H
InChIKeyCLFGGXBSYXJCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-chloro-2-(difluoromethyl)benzene (CAS 1261859-82-8): Procurement-Grade Halogenated Aromatic Intermediate


1-Bromo-4-chloro-2-(difluoromethyl)benzene (CAS 1261859-82-8) is a polyhalogenated benzene derivative with molecular formula C7H4BrClF2 and molecular weight 241.46 g/mol [1]. The compound features three distinct substituents on the aromatic ring: a bromine atom at position 1, a chlorine atom at position 4, and a difluoromethyl (-CF2H) group at position 2 . It exists as a liquid at room temperature and is typically supplied with purity specifications ranging from 95% to 98% [2]. The compound serves primarily as a versatile building block in organic synthesis for pharmaceutical and agrochemical research applications .

1-Bromo-4-chloro-2-(difluoromethyl)benzene: Why Positional Isomers and Alternative Halogenation Patterns Cannot Substitute


Substitution of 1-bromo-4-chloro-2-(difluoromethyl)benzene with positional isomers such as 2-bromo-4-chloro-1-(difluoromethyl)benzene (CAS 1261476-50-9) or 1-bromo-2-chloro-4-(difluoromethyl)benzene (CAS 1261614-16-7) fundamentally alters the spatial orientation of reactive handles and electronic distribution, leading to divergent cross-coupling regioselectivity and final product architectures. The difluoromethyl (-CF2H) group itself provides a critical differentiation from trifluoromethyl (-CF3) analogs: while -CF3 substitution can increase lipophilicity dramatically, the -CF2H group offers a moderate lipophilicity increase (experimental ΔlogP values ranging from -0.1 to +0.4 relative to -CH3 [1]) and introduces hydrogen bond donor capacity, enabling fine-tuned modulation of metabolic stability, bioavailability, and target binding affinity in drug and agrochemical candidates . These distinctions make simple generic substitution untenable for projects requiring reproducible synthetic outcomes and optimized physicochemical profiles.

1-Bromo-4-chloro-2-(difluoromethyl)benzene: Quantified Differentiation Against Structural Analogs


Ortho-Difluoromethyl Substitution Pattern Confers Unique Steric and Electronic Profile

The 1-bromo-4-chloro-2-(difluoromethyl)benzene isomer (target compound) positions the difluoromethyl group ortho to the bromine substituent, creating a distinct steric environment and electronic distribution compared to its regioisomers . This ortho arrangement influences both the reactivity of the bromine in cross-coupling reactions and the conformational preferences of downstream products. In contrast, 2-bromo-4-chloro-1-(difluoromethyl)benzene (CAS 1261476-50-9) places the difluoromethyl group ortho to the chlorine atom, while 1-bromo-2-chloro-4-(difluoromethyl)benzene (CAS 1261614-16-7) positions the difluoromethyl group para to the bromine . Each regioisomer exhibits divergent reactivity profiles in palladium- and nickel-catalyzed coupling reactions due to differing electronic effects transmitted through the aromatic ring.

medicinal chemistry agrochemical synthesis structure-activity relationship

Difluoromethyl Group Provides Lipophilicity Modulation Relative to Trifluoromethyl and Methyl Analogs

The difluoromethyl (-CF2H) substituent in the target compound confers distinct lipophilicity properties compared to trifluoromethyl (-CF3) or non-fluorinated methyl (-CH3) analogs. Experimental studies demonstrate that replacing a methyl group with difluoromethyl results in ΔlogP (logP(CF2H) - logP(CH3)) values ranging from -0.1 to +0.4, representing a moderate lipophilicity adjustment [1]. In contrast, trifluoromethyl substitution can induce more dramatic lipophilicity increases. Additionally, the -CF2H group possesses hydrogen bond donor capacity absent in -CF3, which can enhance target binding interactions .

drug design physicochemical property optimization bioisostere

Dual Halogen Reactive Sites Enable Sequential Functionalization Strategy

The target compound possesses two distinct halogen substituents—bromine and chlorine—with differential reactivity toward cross-coupling and nucleophilic aromatic substitution reactions [1]. The C-Br bond exhibits significantly higher reactivity in oxidative addition with palladium(0) and nickel(0) catalysts compared to the C-Cl bond, enabling chemoselective sequential functionalization [2]. This differential reactivity allows for controlled, stepwise elaboration of the aromatic scaffold without protecting group strategies. In comparison, mono-halogenated analogs (e.g., 1-bromo-2-(difluoromethyl)benzene) or di-bromo analogs (e.g., 1,4-dibromo-2-(difluoromethyl)benzene) lack this built-in selectivity or present competing reactivity.

cross-coupling sequential functionalization building block

Density and Boiling Point Properties Support Liquid-Phase Handling in Standard Synthesis Workflows

The target compound exhibits predicted physical properties that facilitate liquid-phase handling in laboratory and pilot-scale synthesis. Its predicted density is 1.659 ± 0.06 g/cm³ and predicted boiling point is 224.0 ± 35.0 °C [1]. These values contrast with more volatile mono-halogenated or non-fluorinated analogs, which may require specialized handling conditions. The compound is supplied as a liquid at room temperature [2], compatible with standard liquid transfer and automated synthesis platforms.

process chemistry physical properties scale-up

1-Bromo-4-chloro-2-(difluoromethyl)benzene: Validated Application Scenarios from Structural and Physicochemical Evidence


Medicinal Chemistry: Fine-Tuning Lipophilicity and Metabolic Stability in Lead Optimization

The difluoromethyl (-CF2H) group in 1-bromo-4-chloro-2-(difluoromethyl)benzene provides a moderate lipophilicity increase (ΔlogP range -0.1 to +0.4 relative to -CH3) [1] and introduces hydrogen bond donor capacity, enabling medicinal chemists to optimize ADME properties without the drastic lipophilicity escalation typical of trifluoromethyl (-CF3) substitution . The dual halogen pattern (Br and Cl) further supports chemoselective sequential functionalization [2], allowing efficient construction of drug-like scaffolds with tunable physicochemical profiles.

Agrochemical Development: Design of Novel Fungicidal and Herbicidal Candidates

The ortho-bromo/ortho-difluoromethyl substitution pattern of this compound provides a scaffold structurally analogous to motifs found in commercial fungicides and herbicides [3]. The -CF2H group, recognized for its ability to moderately regulate metabolic stability, lipophilicity, and binding affinity in pesticide molecules , makes this building block particularly suitable for agrochemical lead generation where precise environmental fate and target selectivity are critical.

Process Chemistry: Liquid-Phase Building Block for Automated Synthesis Platforms

With a liquid physical state at room temperature [4] and predicted boiling point of 224.0 °C [5], 1-bromo-4-chloro-2-(difluoromethyl)benzene is well-suited for automated liquid handling systems and continuous flow chemistry applications. Its moderate volatility simplifies handling compared to lower-boiling halogenated benzenes, while the dual halogen reactive sites enable iterative functionalization without intermediate isolation, streamlining multistep synthetic sequences in both discovery and scale-up contexts.

Materials Science: Precursor for Fluorinated Liquid Crystals and Functional Materials

The rigid aromatic core combined with the flexible difluoromethyl group in 1-bromo-4-chloro-2-(difluoromethyl)benzene creates a molecular architecture potentially amenable to liquid crystalline behavior upon further functionalization [4]. The halogen substitution pattern also modulates electronic properties of the aromatic ring, supporting applications in the development of fluorinated organic electronic materials and specialty polymers requiring precisely tuned dielectric or optical characteristics.

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